Empedopeptin: A Technical Guide to its Discovery, Isolation, and Characterization
Empedopeptin: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Empedopeptin is a potent, naturally occurring cyclic lipodepsipeptide antibiotic with significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains. Produced by the bacterium Empedobacter haloabium (ATCC 31962), its discovery in the early 1980s marked the identification of a new class of antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the fermentation, isolation, and purification of empedopeptin. It is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development.
Introduction
Empedopeptin is a water-soluble, amphoteric depsipeptide antibiotic characterized by a unique structure containing eight amino acid residues and a C14 fatty acid moiety.[1] Its molecular formula is C₄₉H₇₉N₁₁O₁₉, with a corresponding molecular weight of 1126.56 Da.[2] The structure of empedopeptin consists of a cyclic octapeptide core, which includes both D- and L-amino acids, as well as non-proteinogenic amino acids such as hydroxyaspartic acid and hydroxyproline.[3][4] This intricate structure is crucial for its biological activity, which involves the inhibition of bacterial cell wall synthesis.[5][6]
Discovery and Producing Organism
Empedopeptin was first isolated from the fermentation broth of Empedobacter haloabium sp. nov. (ATCC 31962), a Gram-negative soil bacterium.[1][3] The discovery of empedopeptin was the result of screening programs aimed at identifying novel antimicrobial compounds from natural sources.
Biosynthesis of Empedopeptin
The biosynthesis of empedopeptin is orchestrated by a multi-enzyme complex encoded by a biosynthetic gene cluster (BGC). While the BGC from E. haloabium has not been fully characterized, studies on the closely related empedopeptin-producing strain Massilia sp. YMA4 have elucidated a nonribosomal peptide synthetase (NRPS) pathway.[7][8]
The proposed biosynthetic pathway involves the sequential activation and condensation of amino acid precursors by the NRPS machinery. The empedopeptin BGC in Massilia sp. YMA4 includes:
-
NRPS Genes (empC, empD, empE): These genes encode the core synthetases responsible for assembling the peptide backbone.
-
Dioxygenase Genes (empA, empB): These genes are responsible for the hydroxylation of specific amino acid residues within the peptide, which are critical for the antibiotic's activity.[7][8]
A schematic representation of the proposed biosynthetic pathway is provided below.
Experimental Protocols
Fermentation of Empedobacter haloabium ATCC 31962
The production of empedopeptin is achieved through submerged fermentation of E. haloabium. The following protocol is based on the methods described by Konishi et al. (1984) and subsequent work.[3][6]
4.1.1. Fermentation Medium
A meat-based medium has been reported for the cultivation of E. haloabium ATCC 31962.[4] The composition of the medium is as follows:
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Glucose | 10.0 |
| Meat Extract | 2.0 |
| Bacto Yeast Extract | 2.0 |
| N-Z-Case | 5.0 |
| CaCO₃ | 2.0 |
4.1.2. Fermentation Conditions
-
Inoculum: A seed culture of E. haloabium is prepared in the same medium and incubated for 24-48 hours.
-
Fermenter: The production is carried out in a stirred-tank fermenter.
-
Temperature: 28 - 30 °C
-
pH: Maintained at 7.0 - 7.5
-
Aeration: 1.0 vvm (volume of air per volume of medium per minute)
-
Agitation: 200 - 300 rpm
-
Fermentation Time: 72 - 96 hours
Isolation and Purification of Empedopeptin
The following multi-step purification protocol is designed to isolate empedopeptin from the fermentation broth with high purity.
4.2.1. Extraction
-
Cell Removal: The fermentation broth is centrifuged to remove the bacterial cells.
-
Solvent Extraction: The supernatant is extracted with an equal volume of n-butanol. The empedopeptin partitions into the organic phase.
-
Concentration: The n-butanol extract is concentrated under reduced pressure to yield a crude extract.
4.2.2. Chromatographic Purification
The crude extract is subjected to a series of chromatographic steps to achieve high purity.
Step 1: Reversed-Phase Vacuum Liquid Chromatography (VLC)
-
Stationary Phase: C18 reversed-phase silica gel.
-
Mobile Phase: A stepwise gradient of methanol in water, followed by dichloromethane.
-
H₂O/MeOH (70:30)
-
Increasing proportions of MeOH
-
100% MeOH
-
Dichloromethane
-
-
Fraction Collection: Fractions are collected and analyzed by LC-MS to identify those containing empedopeptin (m/z 1126.6 [M+H]⁺ and 1124.6 [M-H]⁻).[6]
Step 2: First Reversed-Phase High-Performance Liquid Chromatography (HPLC)
-
Column: Macherey-Nagel Nucleodur 100-5 C18 (250 x 8 mm, 5 µm).[6]
-
Mobile Phase: A linear gradient of 62:38 to 75:25 MeOH/H₂O (containing 2 mM NH₄OAc) over 30 minutes.[6]
-
Flow Rate: 1.8 ml/min.[6]
-
Detection: UV at 210 nm.[6]
Step 3: Second Reversed-Phase HPLC
-
Column: Macherey-Nagel Nucleosil 120-5 C18 (250 x 4 mm, 5 µm).[6]
-
Mobile Phase: A two-step linear gradient:
-
60:40 to 65:35 MeOH/H₂O (2 mM NH₄OAc) over 15 minutes.
-
65:35 to 90:10 over 5 minutes, followed by isocratic elution at 90:10 for 10 minutes.[6]
-
-
Flow Rate: 0.8 ml/min.[6]
-
Detection: UV at 210 nm.[6]
Quantitative Data
The following table summarizes the quantitative data associated with the production and purification of empedopeptin.
| Parameter | Value | Reference(s) |
| Fermentation | ||
| Fermentation Scale | 3 Liters | [6] |
| Purification | ||
| Final Yield | 6.2 mg of pure empedopeptin | [6] |
| Overall Yield | Approximately 2.07 mg/L | Calculated |
Biological Activity and Mechanism of Action
Empedopeptin exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][3] Its activity is notably enhanced in the presence of calcium ions.[5][6]
6.1. Minimum Inhibitory Concentrations (MICs)
The following table presents the MIC values of empedopeptin against various bacterial strains.
| Bacterial Strain | MIC (µg/ml) | Reference(s) |
| Staphylococcus aureus (Methicillin-sensitive) | 0.5 - 1.0 | [3] |
| Staphylococcus aureus (Methicillin-resistant) | 1.0 - 2.0 | [3] |
| Streptococcus pneumoniae (Penicillin-sensitive) | 0.25 - 0.5 | [3] |
| Streptococcus pneumoniae (Penicillin-resistant) | 0.5 - 1.0 | [3] |
| Enterococcus faecalis | 4.0 - 8.0 | [3] |
| Clostridium difficile | 0.5 - 1.0 | [3] |
6.2. Mechanism of Action
Empedopeptin inhibits the late stages of bacterial cell wall biosynthesis.[5][6] Its primary target is Lipid II, a crucial precursor in peptidoglycan synthesis. Empedopeptin forms a calcium-dependent complex with Lipid II on the outer leaflet of the bacterial cytoplasmic membrane.[5][6] This sequestration of Lipid II prevents its incorporation into the growing peptidoglycan layer, ultimately leading to cell lysis and death.
Conclusion
Empedopeptin remains a compelling antibiotic candidate due to its potent activity against resistant Gram-positive pathogens and its unique mechanism of action. This technical guide provides a detailed compilation of the available knowledge on its discovery, biosynthesis, and the methodologies for its production and purification. The information presented herein is intended to facilitate further research and development of empedopeptin and its analogs as potential therapeutic agents.
References
- 1. EP0806479B1 - Fermentative production of biotin - Google Patents [patents.google.com]
- 2. Empedopeptin (BMY-28117), a new depsipeptide antibiotic. I. Production, isolation and properties [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in MRSA drug discovery: where are we and where do we need to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Empedopeptin (BMY-28117), a new depsipeptide antibiotic. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
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- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
